Hexasodium benzenehexathiolate
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Overview
Description
Hexasodium benzenehexathiolate is an organosulfur compound with the molecular formula C₆H₆Na₆S₆. It is a coordination compound where a benzene ring is bonded to six thiolate groups, each of which is coordinated to a sodium ion. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexasodium benzenehexathiolate can be synthesized through the reaction of benzenehexathiol with sodium hydroxide. The reaction typically involves dissolving benzenehexathiol in a suitable solvent, such as ethanol, and then adding an excess of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hexasodium benzenehexathiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiolate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Hexasodium benzenehexathiolate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as electrochromic devices and sensors.
Mechanism of Action
The mechanism of action of hexasodium benzenehexathiolate primarily involves its ability to act as a multidentate ligand. The six sulfur atoms readily donate electron pairs to metal ions, forming strong coordination bonds. This property allows it to form stable complexes with various metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved.
Comparison with Similar Compounds
Hexasodium benzenehexathiolate is unique due to its hexathiolate structure and the ability to form stable complexes with multiple metal ions. Similar compounds include:
Benzenehexathiol: The parent compound with six thiol groups.
Hexasodium benzenehexasulfonate: A similar compound where the thiolate groups are replaced with sulfonate groups.
Hexasodium benzenehexacarboxylate: A compound with carboxylate groups instead of thiolate groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the different functional groups attached to the benzene ring.
Properties
IUPAC Name |
hexasodium;benzene-1,2,3,4,5,6-hexathiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWCSUJTDMETK-UHFFFAOYSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Na6S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551431 |
Source
|
Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110431-65-7 |
Source
|
Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium benzenehexathiolate hexabasic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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